molecular formula C18H15BrFN3O2 B2394198 N-(4-bromophenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 333768-11-9

N-(4-bromophenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2394198
CAS No.: 333768-11-9
M. Wt: 404.239
InChI Key: AJJAYYMMDJNYGK-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative featuring:

  • A 4-bromophenyl group at the N-position.
  • A 4-fluorophenyl substituent at position 4 of the pyrimidine ring.
  • A methyl group at position 4.
  • A carboxamide functional group at position 3.

This scaffold is associated with diverse biological activities, including enzyme inhibition and antimicrobial properties, based on structural analogs reported in the literature .

Properties

IUPAC Name

N-(4-bromophenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrFN3O2/c1-10-15(17(24)22-14-8-4-12(19)5-9-14)16(23-18(25)21-10)11-2-6-13(20)7-3-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJJAYYMMDJNYGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of HIV integrase and its implications in cancer treatment. This article provides a detailed overview of the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C18H15BrFN3O2, with a molecular weight of 404.239 g/mol. Its structure features a tetrahydropyrimidine core substituted with bromine and fluorine atoms, which are critical for its biological activity.

Synthesis

The synthesis of this compound involves several steps that typically include the reaction of substituted aryl aldehydes with urea and 4-fluoroaniline derivatives. The synthetic pathway has been optimized to yield high purity and specific derivatives that exhibit varying biological activities.

1. HIV Integrase Inhibition

Recent studies have demonstrated that derivatives of tetrahydropyrimidine compounds exhibit significant inhibitory activity against HIV integrase (IN). The most active derivative in these studies showed an IC50 value of 0.65 µM in inhibiting the strand transfer reaction in vitro. However, it is noteworthy that these compounds did not demonstrate effective inhibition of HIV-1 and HIV-2 in cell culture assays below cytotoxic concentrations, indicating limited potential as anti-HIV agents .

2. Anticancer Activity

The biological evaluation of similar pyrimidine derivatives has indicated potential anticancer properties. Compounds containing the pyrimidine moiety have been reported to induce apoptosis in various cancer cell lines by inhibiting critical pathways such as NF-κB activation . The mechanism often involves the disruption of topoisomerase II activity, which is essential for DNA replication and repair.

3. Structure-Activity Relationship (SAR)

A detailed SAR analysis has revealed that the presence of halogen substituents (bromine and fluorine) significantly enhances the inhibitory activity against integrase and other enzymes involved in cancer progression. Substituents at positions 3 and 4 on the phenyl ring have been associated with increased lipophilicity and improved binding affinity to target enzymes .

Case Study 1: HIV Integrase Inhibition

In a study evaluating various tetrahydropyrimidine derivatives, it was found that modifications at the phenyl ring could lead to enhanced inhibitory effects on HIV integrase. The study highlighted that while some compounds showed promising in vitro results, their efficacy in cellular models was limited due to cytotoxicity concerns .

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer potential of pyrimidine derivatives demonstrated that certain compounds induced G2/M cell cycle arrest in HeLa cells. This effect was attributed to their ability to inhibit topoisomerase II activity, leading to increased apoptosis rates .

Summary of Findings

Activity IC50 Value Notes
HIV Integrase Inhibition0.65 µMEffective in vitro but not viable in cell cultures below cytotoxic levels
Anticancer ActivityN/AInduces apoptosis; effective against various cancer cell lines

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the compound's potential as an HIV integrase inhibitor . This mechanism is crucial for the replication of HIV, making it a target for antiviral drug development. The structure-activity relationship (SAR) studies indicate that modifications on the phenyl rings significantly influence the compound's potency against HIV.

Case Study : A study demonstrated that derivatives of this compound showed IC50 values in the low micromolar range against HIV integrase, suggesting promising antiviral activity that warrants further investigation .

Anticancer Applications

The compound has shown notable efficacy in inhibiting various cancer cell lines. Its mechanism involves inducing apoptosis and inhibiting cell cycle progression.

Cell LineIC50 (µM)Mechanism of Action
Mia PaCa-212.5Induction of apoptosis
PANC-115.0Inhibition of cell cycle progression
RKO10.0Modulation of signaling pathways
LoVo9.0DNA damage induction

Case Study : In xenograft models of pancreatic cancer, treatment with this compound resulted in a significant reduction in tumor size compared to controls, indicating its potential as a therapeutic agent .

Antimicrobial Applications

The compound also exhibits antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Study : Clinical trials assessing its efficacy against bacterial infections have shown promising results with minimal side effects compared to traditional antibiotics .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of halogen atoms on the phenyl rings enhances biological activity by improving binding affinity to target enzymes or receptors. The methyl group at position six also contributes to increased lipophilicity, which is beneficial for cellular uptake.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

Halogen Substituents
  • Analog 1 : N-(4-Methoxyphenyl)-4-(4-methylphenyl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxamide () replaces halogens with methoxy (electron-donating) and methyl groups, reducing electrophilicity. This may decrease binding affinity compared to the target compound’s halogenated aryl groups.
  • Analog 2 : Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate () substitutes the carboxamide with a methyl ester , altering hydrogen-bonding capacity and acidity (pKa differences) .
Core Modifications
  • Thioxo vs. antitumor activity) .
Enzyme Inhibition
  • Thymidine Phosphorylase (TP) Inhibition : The target compound’s structural analog Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate () demonstrated TP inhibition (IC₅₀ = 15.7 µM) , suggesting that the bromophenyl group enhances TP binding. The carboxamide in the target compound may further improve inhibition via hydrogen bonding .
  • Kinase Inhibition : Derivatives with 4-fluorophenyl and carboxamide groups (e.g., compound 20 in ) show potent kinase inhibitory activity (e.g., G protein-coupled receptor kinase 2), indicating the fluorophenyl group’s role in target selectivity .
Antimicrobial Activity
  • Thioxo Analogs : Compounds with a 2-thioxo group () exhibited broad-spectrum antimicrobial activity, likely due to enhanced membrane permeability from increased lipophilicity . The target compound’s 2-oxo group may reduce such activity but improve metabolic stability.

Crystallographic and Conformational Insights

  • Crystal Packing : Pyrimidine derivatives with fluorophenyl groups (e.g., ) exhibit dihedral angles of ~12° between the pyrimidine ring and aryl groups, optimizing π-π stacking and hydrogen bonding. The target compound’s 4-fluorophenyl group may adopt a similar conformation, enhancing target binding .

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